![molecular formula C16H19N5O3 B2397481 1-[3-(4-氧代-1,2,3-苯并三嗪-3-基)丙酰基]哌啶-4-甲酰胺 CAS No. 451469-41-3](/img/structure/B2397481.png)

1-[3-(4-氧代-1,2,3-苯并三嗪-3-基)丙酰基]哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

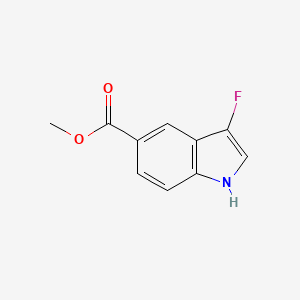

“1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide” is an organic compound . It is a white crystal or crystalline powder with a relative molecular mass of 231.19 .

Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described .Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkyl chain .Chemical Reactions Analysis

The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Physical And Chemical Properties Analysis

“1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide” is a white crystal or crystalline powder . Its molecular formula is C10H9N3O3 and it has a relative molecular mass of 231.19 .科学研究应用

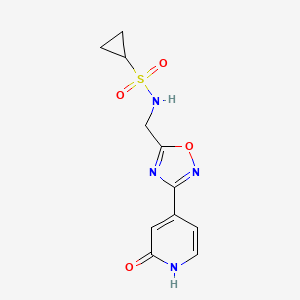

Antibacterial Activity

1,3,4-Oxadiazoles, including our compound of interest, exhibit antibacterial properties. These derivatives have been investigated for their ability to combat bacterial infections, making them valuable candidates for novel antibiotics .

Antiviral Potential

Researchers have explored the antiviral effects of 1,3,4-oxadiazole derivatives. These compounds may inhibit viral replication or entry, providing a basis for developing antiviral drugs .

Blood Pressure Regulation

Certain 1,3,4-oxadiazole derivatives have demonstrated blood pressure-lowering effects. Investigating their mechanisms of action could lead to new treatments for hypertension .

Antifungal Properties

The compound’s antifungal activity makes it relevant for combating fungal infections. Understanding its mode of action could contribute to the development of effective antifungal agents .

Anticancer and Antineoplastic Effects

Studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds may interfere with cancer cell growth and survival pathways, offering hope for future cancer therapies .

Antioxidant, Anti-Inflammatory, and Analgesic Effects

1,3,4-Oxadiazoles have been associated with antioxidant, anti-inflammatory, and analgesic properties. Investigating their impact on oxidative stress, inflammation, and pain pathways could lead to novel treatments .

Additionally, in agriculture:

安全和危害

作用机制

Target of Action

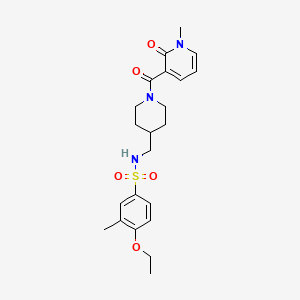

Similar compounds have been used in peptide synthesis , suggesting that this compound might interact with amino acids or proteins.

Mode of Action

The compound is likely to function as a reagent in peptide synthesis . It may interact with its targets (potentially amino acids or proteins) through acylation reactions . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .

Pharmacokinetics

Similar compounds are typically used in vitro for peptide synthesis

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in peptide synthesis. By facilitating acylation reactions, it may enable the formation of peptide bonds, thereby influencing protein structure and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reagents can influence the action, efficacy, and stability of this compound. For instance, the ionization of the liberated hydroxy component, which serves as a color indicator of acylation progress, may be affected by the pH of the environment . .

属性

IUPAC Name |

1-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c17-15(23)11-5-8-20(9-6-11)14(22)7-10-21-16(24)12-3-1-2-4-13(12)18-19-21/h1-4,11H,5-10H2,(H2,17,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIMAASMVWPKNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2397400.png)

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)

![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide](/img/structure/B2397408.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2397411.png)

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2397413.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)

![6-Ethynyl-1-azaspiro[3.3]heptane](/img/structure/B2397415.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2397420.png)

![1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397421.png)